molecular formula C16H19NO2S B7634046 2-(4-hydroxyphenyl)-N-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]acetamide

2-(4-hydroxyphenyl)-N-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]acetamide

Cat. No. B7634046
M. Wt: 289.4 g/mol
InChI Key: RFFQPWLXVHSNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-hydroxyphenyl)-N-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]acetamide, commonly known as HM-3, is a chemical compound that has gained significant attention in scientific research. It is a member of the acetamide family and has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The mechanism of action of HM-3 involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, HM-3 reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
HM-3 has been shown to have significant biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. It has also been found to reduce the levels of reactive oxygen species, which are known to play a role in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using HM-3 in lab experiments include its potent anti-inflammatory, analgesic, and antipyretic properties, which make it a useful tool for studying the mechanisms of inflammation and pain. However, one limitation of using HM-3 is its potential toxicity, which needs to be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on HM-3. One direction is the development of new drugs based on the structure of HM-3 for the treatment of various diseases, including inflammatory disorders, pain, and fever. Another direction is the study of the molecular mechanisms underlying the anti-inflammatory and analgesic effects of HM-3, which could lead to the identification of new targets for drug discovery. Additionally, the potential toxicity of HM-3 needs to be further studied to ensure its safe use in humans.
In conclusion, HM-3 is a promising chemical compound that has gained significant attention in scientific research. Its potent anti-inflammatory, analgesic, and antipyretic properties make it a useful tool for studying the mechanisms of inflammation and pain. Further research on HM-3 could lead to the development of new drugs for the treatment of various diseases and the identification of new targets for drug discovery.

Synthesis Methods

The synthesis of HM-3 involves a multi-step process that starts with the reaction between 4-hydroxybenzaldehyde and 5-methyl-2-thiophenecarboxaldehyde to produce 2-(4-hydroxyphenyl)-1-(5-methylthiophen-2-yl)ethanone. This intermediate compound is then reacted with methylamine and acetic anhydride to yield the final product, HM-3.

Scientific Research Applications

HM-3 has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to possess significant anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2-(4-hydroxyphenyl)-N-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-11-4-9-15(20-11)12(2)17(3)16(19)10-13-5-7-14(18)8-6-13/h4-9,12,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFQPWLXVHSNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C)N(C)C(=O)CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-hydroxyphenyl)-N-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]acetamide

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